The primary source of bisvertinolon is Penicillium chrysogenum, a filamentous fungus widely used in industrial applications for the production of β-lactam antibiotics. The biosynthesis of bisvertinolon and related compounds has been linked to specific genetic pathways within this organism, particularly involving polyketide synthases.
Bisvertinolon can be classified as a dimeric sorbicillinoid. It is structurally related to other sorbicillinoids like sorbicillin and bisorbicillinoids, which are characterized by their polyketide origins. The classification is based on its structural features and biosynthetic pathways.
The synthesis of bisvertinolon involves complex biochemical pathways within Penicillium chrysogenum. The key steps include:
Research indicates that specific genes (e.g., pks13) are crucial for the biosynthesis of sorbicillinoids, including bisvertinolon. Genetic engineering techniques have been employed to enhance the production levels by manipulating these biosynthetic gene clusters.
Bisvertinolon features a complex molecular structure typical of dimeric sorbicillinoids. Its structure includes multiple rings and functional groups that contribute to its bioactivity.
Bisvertinolon undergoes various chemical reactions that enhance its biological properties:
The reactions involved in the synthesis and activity of bisvertinolon are often studied using chromatographic techniques to analyze metabolic profiles during fermentation processes.
The mechanism by which bisvertinolon exerts its biological effects primarily involves:
Studies have shown that bisvertinolon’s mechanism includes significant transcriptional regulation, impacting various genes associated with secondary metabolism.
Bisvertinolon has potential applications in various fields:
The biosynthesis of bisvertinolon is governed by a conserved gene cluster in Trichoderma reesei, spanning eight genes (sor5, sor1, sor2, sor3, sor6, ypr2, sor4, ypr1). This cluster encodes two polyketide synthases (PKSs), oxidoreductases, transporters, and transcription factors, all coordinately regulated by the major transcriptional activator Ypr1. Deletion of ypr1 abolishes bisvertinolon production, confirming its regulatory dominance [1] [4] [6].
Sor1 (ortholog of Penicillium chrysogenum SorA) initiates bisvertinolon biosynthesis as a highly reducing iterative type I PKS. It catalyzes the assembly of three acetyl-CoA units into a triketide intermediate. The enoyl reductase (ER) domain of Sor1 controls the saturation state at the C2'–C3' position, yielding either a sorbyl or dihydrosorbyl side chain. This intermediate is transferred to the non-reducing PKS Sor2 (SorB homolog), which adds three malonyl-CoA extenders and methylates the C5 and C5' positions. Sor2 releases the aldehyde 1 or 2, which cyclizes spontaneously to form sorbicillin (1) or 2',3'-dihydrosorbicillin (2) [1] [4].
Sor3, an FAD-dependent monooxygenase, oxidizes sorbicillin (1) and 2',3'-dihydrosorbicillin (2) to sorbicillinol (3) and 2',3'-dihydrosorbicillinol (4), respectively. This in vivo activity was confirmed in T. reesei through sor3 deletion strains, which accumulate sorbicillin and dihydrosorbicillin but lack downstream bisvertinolon. The reaction involves electrophilic aromatic substitution, where molecular oxygen activated by FADH₂ inserts a hydroxyl group at C3 of the hexaketide core [1] [4] [8].
Sor4, an FAD/FMN-containing dehydrogenase, reduces 2',3'-dihydrosorbicillin (2) and 2',3'-dihydrosorbicillinol (4) to sorbicillin (1) and sorbicillinol (3), respectively. In sor4 knockout strains, dihydrosorbicillinol derivatives accumulate, while sorbicillinol levels drop by >90%. This reductive activity ensures the metabolic flux toward sorbicillinol (3), the essential precursor for dimerization. Sor4 also stabilizes reactive intermediates by preventing non-enzymatic oxidation [1] [4] [8].
Table 1: Key Genes in the Sorbicillinoid Cluster of Trichoderma reesei
Gene | Protein Function | Domain Architecture | Phenotype of Deletion Mutant |
---|---|---|---|
sor1 | Highly reducing iterative PKS | KS-AT-DH-ER-KR-ACP | Abolishes all sorbicillinoids |
sor2 | Non-reducing PKS | SAT-KS-AT-PT-ACP-TE | Blocks hexaketide formation |
sor3 | FAD-dependent monooxygenase | FAD-binding domain | Accumulates sorbicillin/dihydrosorbicillin |
sor4 | FAD/FMN-dependent dehydrogenase | Berberine-like domain | Accumulates dihydrosorbicillinol derivatives |
ypr1 | Pathway-specific transcription factor | Zn₂Cys₆ DNA-binding domain | Silences entire cluster expression |
Sorbicillinol (3) serves as the primary building block for bisvertinolon and other complex sorbicillinoids. Its ortho-quinone moiety enables nucleophilic attacks and [4+2] cycloadditions, facilitating dimerization. In T. reesei, sorbicillinol constitutes >60% of the early-stage intermediates, with its intracellular concentration peaking at 48 hours during fermentation [1] [4] [7].
Bisvertinolon arises from the asymmetric Michael addition of two sorbicillinol units. One molecule acts as a dienophile attacking the C5'–C6' double bond of a second sorbicillinol, forming the tricyclic bisorbicillinoid scaffold. This reaction is likely catalyzed by an uncharacterized Diels-Alderase, as evidenced by the stereospecific trans junction at C10–C10' in bisvertinolon. Subsequent keto-enol tautomerization and dehydration yield the conjugated enone system. Oxidative rearrangement mediated by Sor4 or Sor3 then introduces the C4 hydroxyl and C7' carbonyl groups definitive of bisvertinolon [1] [4] [6].
The endoplasmic reticulum (ER) membrane anchors Sor1 and Sor2, enabling direct transfer of the triketide intermediate from Sor1 to Sor2. Sor3 and Sor4 localize to cytoplasmic vesicles, where oxidative/reductive modifications occur. Sorbicillinol dimerization is compartmentalized in peroxisomes, leveraging their oxidative environment for final rearrangements. This spatial segregation prevents cytotoxic quinone accumulation and channels intermediates toward bisvertinolon instead of shunt products like oxosorbicillinol [1] [4].
Table 2: Enzymatic Conversion of Sorbicillinol to Bisvertinolon
Step | Reaction | Catalyst | Key Features |
---|---|---|---|
1 | Dimerization | Putative Diels-Alderase | Stereospecific trans decalin fusion |
2 | Tautomerization | Spontaneous | Keto-enol shift at C3/C3' |
3 | Dehydration | Acid-promoted | Forms C2–C3' double bond |
4 | Oxidative rearrangement | Sor4/Sor3 homologs | Introduces C4–OH and C7'=O |
Metabolic flux in T. reesei is dynamically regulated by carbon sources, redox balance, and transcriptional regulators. Glucose directs flux toward monomeric sorbicillinoids (e.g., sorbicillin, sorbicillinol), while cellulose promotes bisvertinolon and bisorbicillinol production. Hyperproducing strains like T. reesei ZC121 (overexpressing ypr1) increase total sorbicillinoid titers 6.8-fold, with bisvertinolon constituting 40–50% of derivatives. In contrast, sor4 mutants redirect flux toward dihydrobisvertinolone due to accumulated dihydrosorbicillinol [6] [7].
Key branching points include:
Table 3: Metabolic Flux Distribution in T. reesei Wild-Type vs. Engineered Strains
Strain/Condition | Sorbicillinol (µg/L) | Bisvertinolon (µg/L) | Bisorbicillinol (µg/L) | Major Flux Shift |
---|---|---|---|---|
Wild-type (glucose) | 850 ± 90 | 120 ± 15 | 60 ± 8 | Monomer-dominated |
Wild-type (cellulose) | 420 ± 50 | 310 ± 30 | 180 ± 20 | Bisvertinolon-dominated |
ypr1-overexpression | 2200 ± 200 | 980 ± 85 | 540 ± 60 | Global enhancement |
sor4Δ | 30 ± 5 | ND* | 20 ± 3 | Dihydrobisvertinolone accumulation |
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